Spectroscopic Profile of 5-Bromo-4,6-difluoroindoline-2,3-dione: A Technical Guide for Advanced Research
Spectroscopic Profile of 5-Bromo-4,6-difluoroindoline-2,3-dione: A Technical Guide for Advanced Research
Introduction: The Significance of Substituted Isatins
Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science.[1][2] These heterocyclic compounds are not merely synthetic curiosities; they are endogenous molecules found in various organisms and exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3] The strategic placement of halogen atoms on the isatin core is a well-established method to modulate lipophilicity, membrane permeability, and binding affinity to biological targets, often enhancing therapeutic efficacy.[3]
This technical guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 5-Bromo-4,6-difluoroindoline-2,3-dione . This compound, featuring a unique substitution pattern of a bromine atom and two fluorine atoms, is of significant interest to researchers in drug discovery and organic synthesis. While experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogues and foundational spectroscopic principles to offer a robust, predictive framework for its structural characterization. This guide is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this molecule, anticipate its spectral features, and design appropriate analytical workflows.
Molecular Structure and Spectroscopic Implications
The structure of 5-Bromo-4,6-difluoroindoline-2,3-dione contains several key features that dictate its spectroscopic fingerprint: an amide N-H proton, two carbonyl groups (a ketone at C3 and an amide at C2), and a highly substituted aromatic ring. The powerful electron-withdrawing effects of the two fluorine atoms at positions 4 and 6, combined with the bromine at position 5, will significantly influence the electron density distribution across the molecule. This, in turn, will induce predictable shifts in NMR, alter the vibrational frequencies of bonds in IR, and direct fragmentation pathways in MS.
Caption: Standardized workflow for NMR data acquisition and processing.
1. Sample Preparation:
-
Weigh approximately 15-20 mg of 5-Bromo-4,6-difluoroindoline-2,3-dione. [4] * Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for isatins and helps in observing the acidic N-H proton. [5][6] * If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. [4] 2. Spectrometer Setup and Data Acquisition:
-
Use an NMR spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Tune and shim the instrument on the sample to achieve optimal resolution and line shape.
-
¹H NMR: Acquire a standard single-pulse experiment. A spectral width of ~16 ppm and an acquisition time of at least 3 seconds are recommended.
-
¹³C NMR: Acquire a proton-decoupled experiment. A spectral width of ~250 ppm and a relaxation delay of 2 seconds are standard. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a standard single-pulse experiment. A wide spectral width (~200 ppm) is recommended. ¹⁹F is a highly sensitive nucleus, so fewer scans are needed compared to ¹³C.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections for all spectra.
-
Reference the spectra. For ¹H and ¹³C, use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS). [7]For ¹⁹F, an external reference like CFCl₃ is often used, or the spectrum can be referenced indirectly.
-
Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants for all spectra. [8]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For 5-Bromo-4,6-difluoroindoline-2,3-dione, the IR spectrum will be dominated by absorptions from the N-H and C=O bonds.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3200 - 3400 | N-H Stretch | Medium, Broad | Typical for amide/lactam N-H stretching, often broadened by hydrogen bonding. [9] |
| ~1750 - 1770 | C3=O Stretch (Ketone) | Strong | The α-dicarbonyl system and ring strain shift this ketone absorption to a higher frequency. [10][11] |
| ~1730 - 1750 | C2=O Stretch (Amide) | Strong | The amide carbonyl (lactam) stretch in isatins is also at a high frequency. [10][11] |
| ~1600 - 1620 | C=C Aromatic Stretch | Medium | Characteristic stretching vibrations of the benzene ring. |
| ~1100 - 1250 | C-F Stretch | Strong | C-F stretching vibrations in aromatic compounds typically produce strong absorption bands in this region. |
Causality Behind Predictions:
-
N-H Stretch: The position and broadness of the N-H stretch are classic indicators of hydrogen bonding in the solid state.
-
C=O Stretches: Isatins characteristically show two distinct, strong C=O stretching bands at high wavenumbers. [10]The electron-withdrawing nature of the halogen substituents is expected to slightly increase these frequencies compared to unsubstituted isatin. [11]* C-F Stretches: The C-F bond gives rise to strong, characteristic absorptions in the fingerprint region, confirming the presence of fluorine.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for solid samples due to its simplicity and lack of sample preparation. [12][13][14]
-
Instrument Setup: Ensure the ATR crystal (typically diamond) is clean. Clean with a soft tissue dampened with isopropanol and allow it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions. [15][16]3. Sample Analysis: Place a small amount of the solid 5-Bromo-4,6-difluoroindoline-2,3-dione powder onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm, even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Collect Spectrum: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound, and its fragmentation pattern offers a fingerprint for structural confirmation.
Predicted Mass Spectrometry Data
For 5-Bromo-4,6-difluoroindoline-2,3-dione (Molecular Formula: C₈H₂BrF₂NO₂; MW: 262.01 g/mol ), the following is expected in a high-resolution mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI). [17][18]
| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Key Features and Interpretation |
|---|---|---|---|
| [M+H]⁺ | 261.9380 | 263.9360 | Molecular Ion Cluster: The most critical diagnostic feature will be a pair of peaks of nearly equal intensity separated by 2 Da, characteristic of a molecule containing one bromine atom. [19][20][21] |
| [M-CO]⁺ | 233.9431 | 235.9411 | Loss of a carbonyl group (28 Da) is a common fragmentation pathway for isatins. |
| [M-CO-CO]⁺ | 205.9482 | 207.9462 | Subsequent loss of the second carbonyl group. |
| [M-Br]⁺ | 182.0016 | 182.0016 | Loss of the bromine radical. This fragment will not show the isotopic pattern. |
Causality Behind Predictions:
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. This results in a highly characteristic M and M+2 pattern for any bromine-containing fragment, which is a definitive indicator of its presence. [19]* Fragmentation: The fragmentation of isatins is often initiated by the loss of one or both carbonyl groups (as CO). [22]The C-Br bond is also relatively weak and can cleave to lose a bromine radical.
Caption: Predicted major fragmentation pathways for 5-Bromo-4,6-difluoroindoline-2,3-dione.
Experimental Protocol: Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique suitable for polar molecules like isatins, typically yielding the protonated molecular ion [M+H]⁺. [23]
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. [24] * Perform a serial dilution to create a final sample concentration of approximately 1-10 µg/mL in a solvent mixture compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). [24]High concentrations can cause signal suppression and source contamination.
-
-
Instrument Setup:
-
The sample is introduced into the ESI source via direct infusion or through an LC system.
-
Set the instrument to positive ion mode to detect [M+H]⁺ ions.
-
Typical ESI parameters include a capillary voltage of 3-4 kV, a drying gas (N₂) flow rate, and a source temperature of ~100-150 °C. These parameters should be optimized for the specific compound. [25]3. Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the molecular ion cluster.
-
For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 262) and subjecting it to collision-induced dissociation (CID) to generate and detect the fragment ions.
-
Conclusion
This technical guide provides a comprehensive, predictive spectroscopic profile of 5-Bromo-4,6-difluoroindoline-2,3-dione. By leveraging data from analogous structures and fundamental principles, we have outlined the expected key features in ¹H, ¹³C, ¹⁹F NMR, IR, and MS analyses. The detailed, self-validating protocols provided for each technique serve as a robust starting point for experimental work. This synthesized information is intended to accelerate research and development efforts by enabling scientists to anticipate spectral outcomes, design efficient characterization workflows, and confidently confirm the structure of this highly functionalized isatin derivative.
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